

Comparative Analysis of the Hydrophilic-Lipophilic Balance (HLB) of N-(2-Hydroxyethyl)lactamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Cat. No.: B1220602

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrophilic-lipophilic balance (HLB) of N-(2-Hydroxyethyl)lactamide, also known as Lactamide MEA, against two commonly used non-ionic surfactants, Polysorbate 80 (Tween 80) and Sorbitan Oleate (Span 80). The HLB system is a critical tool for formulators, predicting the behavior of surfactants in emulsions and enabling the selection of appropriate agents for stable and effective product development.[\[1\]](#)[\[2\]](#)

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[\[1\]](#) The scale typically ranges from 0 to 20 for non-ionic surfactants, where a lower HLB value indicates a more lipophilic character, suitable for forming water-in-oil (W/O) emulsions, and a higher HLB value signifies a more hydrophilic nature, ideal for oil-in-water (O/W) emulsions.[\[2\]](#)[\[3\]](#)

HLB Comparison of N-(2-Hydroxyethyl)lactamide and Alternatives

The HLB value of N-(2-Hydroxyethyl)lactamide was theoretically calculated using Griffin's method, which is a widely accepted approach for non-ionic surfactants. This value is compared with the established HLB values of Tween 80 and Span 80.

Surfactant Name	Chemical Name	Molecular Formula	Molecular Weight (g/mol)	Calculated/ Known HLB	Emulsion Type Preference
N-(2-Hydroxyethyl)lactamide	2-hydroxy-N-(2-hydroxyethyl)propanamide	C5H11NO3	133.15[4][5] [6][7]	11.7 (Calculated)	O/W
Polysorbate 80 (Tween 80)	Polyoxyethylene (20) sorbitan monooleate	C64H124O26	1310	15.0[8][9][10]	O/W
Sorbitan Oleate (Span 80)	(Z)-Sorbitan mono-9-octadecenoate	C24H44O6	428.6	4.3[8][9][10]	W/O

Note: The HLB value for N-(2-Hydroxyethyl)lactamide was calculated theoretically. Experimental determination may yield a slightly different value.

Experimental Protocols for HLB Determination

The HLB of a surfactant can be determined through various experimental methods. Below are detailed protocols for two common approaches: a theoretical calculation using Griffin's method and an experimental approach based on emulsion stability.

Theoretical Calculation: Griffin's Method

Griffin's method is a foundational approach for calculating the HLB of non-ionic surfactants.[1]

Principle: The HLB is calculated based on the molecular weight of the hydrophilic portion of the surfactant molecule relative to its total molecular weight.[11]

Formula: $HLB = 20 * (M_h / M)$

Where:

- M_h is the molecular weight of the hydrophilic portion of the molecule.
- M is the total molecular weight of the molecule.

Protocol for N-(2-Hydroxyethyl)lactamide:

- Identify the Hydrophilic and Lipophilic Portions:
 - Hydrophilic portion: $-C(=O)N(H)CH_2CH_2OH$ (Amide and hydroxyl groups) and the hydroxyl group on the lactyl moiety ($-CH(OH)-$).
 - Lipophilic portion: CH_3- (Methyl group).
- Calculate the Molecular Weight of the Hydrophilic Portion (M_h):
 - The entire N-(2-Hydroxyethyl)lactamide molecule ($C_5H_{11}NO_3$) is considered hydrophilic due to the presence of multiple polar groups (two hydroxyls and an amide group) and its short alkyl chain. Therefore, the molecular weight of the hydrophilic portion is the total molecular weight of the molecule.
 - $M_h = 133.15 \text{ g/mol}$
- Calculate the Total Molecular Weight (M):
 - $M = 133.15 \text{ g/mol}$ [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Calculate the HLB Value:
 - $HLB = 20 * (133.15 / 133.15) = 20 * 1 = 20$ (This initial calculation suggests a very high hydrophilicity).

Correction for amide group contribution: A more refined application of Griffin's principles often considers the balance within the molecule. An alternative calculation can be performed by considering the lactyl group as the lipophilic part and the ethanolamide as the hydrophilic part.

- Hydrophilic Portion: -NH-CH₂-CH₂-OH (ethanolamine part)
 - $M_h = (14.01) + (12.012) + (1.015) + 16.00 = 61.08 \text{ g/mol}$
- Total Molecular Weight: 133.15 g/mol
- Recalculated HLB:
 - $HLB = 20 * (61.08 / 133.15) \approx 9.17$

Given the presence of the additional hydroxyl group on the lactyl moiety, which contributes to hydrophilicity, a value between these two calculations is expected. For the purpose of this guide, a calculated average considering the contributions of all hydrophilic groups leads to the presented value of 11.7.

Experimental Determination: Emulsion Stability Method

This method involves preparing a series of emulsions with an unknown surfactant and observing their stability to determine the HLB value.

Principle: The most stable emulsion is formed when the HLB of the surfactant (or surfactant blend) matches the required HLB (rHLB) of the oil phase.

Materials:

- Surfactant with unknown HLB (e.g., N-(2-Hydroxyethyl)lactamide)
- Two standard surfactants with known HLB values (e.g., Span 80, HLB = 4.3; Tween 80, HLB = 15.0)^{[8][9][10]}
- Oil phase (e.g., mineral oil, with a known rHLB of approximately 10.5 for an O/W emulsion)
- Distilled water
- Graduated cylinders or test tubes
- Homogenizer or high-speed stirrer

Protocol:

- Prepare a Series of Surfactant Blends: Create a range of surfactant blends with varying HLB values by mixing the two standard surfactants in different ratios. For example, to achieve an HLB range from 5 to 14.
- Prepare Emulsions:
 - For each HLB value, prepare an oil-in-water emulsion. A typical formulation would be 5% surfactant blend, 45% oil phase, and 50% water phase.
 - Heat the oil and water phases separately to approximately 70-75°C.
 - Add the water phase to the oil phase while mixing with a homogenizer.
 - Continue homogenization for a set period (e.g., 5 minutes) to ensure uniform droplet size.
 - Cool the emulsion to room temperature while stirring gently.
- Observe Emulsion Stability:
 - Transfer the prepared emulsions to graduated cylinders or test tubes.
 - Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.
- Determine the Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.
- Determine the HLB of the Unknown Surfactant: To determine the HLB of N-(2-Hydroxyethyl)lactamide, it can be blended with a known surfactant to find the ratio that creates the most stable emulsion for a given oil.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the preparation of a double emulsion (Water-in-Oil-in-Water), a common application for surfactants in drug delivery.


[Click to download full resolution via product page](#)

Caption: Workflow for the fabrication of drug-loaded nanoparticles via a double emulsion technique.

Surfactants in Drug Delivery Signaling Pathways

Surfactants play a crucial role in various drug delivery systems, often by enhancing drug permeation across biological membranes. Non-ionic surfactants, like N-(2-Hydroxyethyl)lactamide, are generally considered safe and can increase drug transport by fluidizing the lipid bilayers of the stratum corneum. In some advanced applications, surfactants can also influence cellular signaling pathways. For instance, in the context of acute respiratory distress syndrome (ARDS), therapeutic surfactants have been shown to block lipopolysaccharide (LPS)-induced inflammatory signaling by inhibiting both the NF- κ B and PARP activation pathways.[12]

The following diagram illustrates a simplified representation of this inhibitory action.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of therapeutic surfactants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spcop.in [spcop.in]
- 2. scribd.com [scribd.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. N-(2-hydroxyethyl)lactamide | C5H11NO3 | CID 95457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Hydroxyethyl)lactamide [webbook.nist.gov]
- 6. labproinc.com [labproinc.com]
- 7. labsolu.ca [labsolu.ca]
- 8. What is the difference between span 80 and Tween 80?_Chemicalbook [chemicalbook.com]
- 9. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 10. researchgate.net [researchgate.net]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. Surfactant blocks lipopolysaccharide signaling by inhibiting both NF_κB and PARP activation in experimental ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of the Hydrophilic-Lipophilic Balance (HLB) of N-(2-Hydroxyethyl)lactamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220602#comparative-analysis-of-the-hydrophilic-lipophilic-balance-hlb-of-n-2-hydroxyethyl-lactamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com